REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][C:4]([Br:7])=[CH:5][CH:6]=1.[SH2:8]>>[Cl:1][C:2]1[S:3][C:4]([S:8][C:4]2[S:3][C:2]([Cl:1])=[CH:6][CH:5]=2)=[CH:5][CH:6]=1.[Cl:1][C:2]1[S:3][C:4]([Br:7])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CC1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CC1)SC1=CC=C(S1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CC1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][C:4]([Br:7])=[CH:5][CH:6]=1.[SH2:8]>>[Cl:1][C:2]1[S:3][C:4]([S:8][C:4]2[S:3][C:2]([Cl:1])=[CH:6][CH:5]=2)=[CH:5][CH:6]=1.[Cl:1][C:2]1[S:3][C:4]([Br:7])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CC1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CC1)SC1=CC=C(S1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CC1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |